molecular formula C20H22N6O B2871911 N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenylacetamide CAS No. 1040645-99-5

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenylacetamide

Cat. No.: B2871911
CAS No.: 1040645-99-5
M. Wt: 362.437
InChI Key: FUWSQJWCYGVLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenylacetamide is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly for its potential in targeted protein interaction studies. This synthetic molecule features a pyridazinone core—a privileged structure in pharmaceutical development known for its versatility in modulating biological activity—strategically functionalized with a 4-methylpyridin-2-yl group and a phenylacetamide side chain. The presence of the pyridazinone scaffold suggests potential for researchers to explore its activity as an inhibitor of specific protein-protein interactions or enzymatic functions . Compounds bearing similar pyridazinone and pyridine substructures have been investigated for their ability to engage with catalytic sites or allosteric binding pockets, such as the PRMT5-substrate adaptor interface, making them valuable tools for probing cellular signaling pathways and synthetic lethality in oncology research . The structural components of this compound, including the 4-methylpyridin-2-yl group, are commonly utilized in designing kinase inhibitors and other targeted therapies, indicating its utility in developing novel pharmacological probes . Researchers can employ this compound in high-throughput screening assays, binding studies, and as a starting point for structure-activity relationship (SAR) optimization campaigns. It is supplied for laboratory research applications only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-15-9-10-21-19(13-15)24-18-8-7-17(25-26-18)22-11-12-23-20(27)14-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,22,25)(H,23,27)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWSQJWCYGVLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains.

Mode of Action

The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase. By inhibiting this enzyme, the compound interferes with the normal folding of procollagen chains, which can lead to a decrease in the production of stable collagen.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to a decrease in the production of stable collagen, which is a critical component of the extracellular matrix and connective tissues. The downstream effects of this inhibition can impact various biological processes, including tissue repair, fibrosis, and wound healing.

Pharmacokinetics

The compound’s effect on collagen production was observed at concentrations of50 μM or 100 μM , suggesting that it may have good bioavailability

Result of Action

The primary molecular effect of the compound’s action is the reduction in the production of stable collagen . This can have various cellular effects, depending on the specific cell type and tissue context. For example, in fibroblasts, which are major producers of collagen, the compound could lead to a decrease in extracellular matrix production.

Biological Activity

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenylacetamide is a synthetic organic compound belonging to the class of pyridazine derivatives. Its structural complexity, which includes a pyridazine ring and various functional groups, makes it a subject of interest in medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N6O2C_{19}H_{22}N_{6}O_{2}, with a molecular weight of approximately 398.5 g/mol. The compound's structure can be represented as follows:

N 2 6 4 methylpyridin 2 yl amino pyridazin 3 yl amino ethyl 2 phenylacetamide\text{N 2 6 4 methylpyridin 2 yl amino pyridazin 3 yl amino ethyl 2 phenylacetamide}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against various bacterial strains. For instance, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM depending on the strain tested. The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production pathways .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (μM)Activity Type
Staphylococcus aureus15.625Bactericidal
Enterococcus faecalis62.5Bactericidal
Escherichia coli125Bacteriostatic

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Preliminary in vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a potential role as an anticancer agent .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. Molecular docking studies have suggested that this compound may bind effectively to target proteins, modulating their activity and leading to therapeutic effects .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that the compound significantly reduced biofilm biomass compared to controls, demonstrating its potential as a therapeutic agent against biofilm-associated infections .

Cancer Cell Line Evaluation

In another investigation, the compound was tested against several cancer cell lines, including breast and lung cancer models. The findings revealed a dose-dependent reduction in cell viability, with IC50 values indicating that it is more effective than some existing chemotherapeutics. Further studies are needed to elucidate the exact pathways involved in its anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features of Comparable Compounds
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Applications
Target Compound Phenylacetamide + pyridazine 4-methylpyridin-2-ylamino, ethylenediamine linker ~389.5* Hypothesized kinase inhibition or protein modulation
2e () Acetamide + pyrimidine-triazole Cyclopropyl-triazole, pyridin-3-yl ~494.5 Imatinib analog; kinase inhibition
Compound 28 () Phenylacetamide + pyrimidine Aminoethoxy-PEG chain, dioxopiperidine ~647.1 PROTAC targeting Tissue Transglutaminase (TG2)
8b () Acetamide + pyridine-piperazine 4-chloro-3-(trifluoromethyl)benzoyl 530 Kinase or GPCR modulation
Example 1.1 () Pyridazine-spiroheptane Trifluoromethylpyridinyl, methoxy ~537.4 Autotaxin (ATX) modulator for fibrosis

*Calculated based on molecular formula.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Melting Point (°C) Solubility Synthetic Yield
Target Compound Not reported Likely moderate (polar groups) Not reported
2e () 165–167 Low (DCM/MeOH) 30%
8b () 241–242 Poor (high MW, lipophilic groups) Not reported
Example 1.1 () Not reported Enhanced by trifluoromethylpyridinyl High (optimized route)
  • The target compound’s ethylenediamine linker may improve solubility compared to bulkier analogs like 8b or 2e.
  • PROTACs (e.g., Compound 28) often exhibit lower yields due to multi-step conjugation, whereas pyridazine-based compounds () employ streamlined routes for scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.